Cas no 681276-85-7 (N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide)
![N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide structure](https://ja.kuujia.com/scimg/cas/681276-85-7x500.png)
N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide, N-2-benzothiazolyl-2-[[1-[(4-methylphenyl)methyl]-1H-indol-3-yl]thio]-
- N-(1,3-benzothiazol-2-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
- Oprea1_857979
- AB00668331-01
- 681276-85-7
- F0545-0550
- N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
- N-(benzo[d]thiazol-2-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide
- AKOS024582541
-
- インチ: 1S/C25H21N3OS2/c1-17-10-12-18(13-11-17)14-28-15-23(19-6-2-4-8-21(19)28)30-16-24(29)27-25-26-20-7-3-5-9-22(20)31-25/h2-13,15H,14,16H2,1H3,(H,26,27,29)
- InChIKey: KZNWDTRZWJRNFZ-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC2=CC=CC=C2S1)(=O)CSC1C2=C(N(CC3=CC=C(C)C=C3)C=1)C=CC=C2
計算された属性
- せいみつぶんしりょう: 443.11260465g/mol
- どういたいしつりょう: 443.11260465g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 31
- 回転可能化学結合数: 6
- 複雑さ: 612
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.2
- トポロジー分子極性表面積: 101Ų
じっけんとくせい
- 密度みつど: 1.31±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 9.19±0.70(Predicted)
N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0545-0550-10mg |
N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |
681276-85-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0545-0550-50mg |
N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |
681276-85-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0545-0550-5μmol |
N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |
681276-85-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0545-0550-15mg |
N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |
681276-85-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0545-0550-30mg |
N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |
681276-85-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0545-0550-4mg |
N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |
681276-85-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0545-0550-20mg |
N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |
681276-85-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0545-0550-100mg |
N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |
681276-85-7 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
A2B Chem LLC | BA75956-100mg |
N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |
681276-85-7 | 100mg |
$697.00 | 2024-04-19 | ||
A2B Chem LLC | BA75956-50mg |
N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide |
681276-85-7 | 50mg |
$504.00 | 2024-04-19 |
N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamideに関する追加情報
N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide: A Comprehensive Overview
N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide, with the CAS number 681276-85-7, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, which include a benzothiazole, indole, and sulfanyl functional groups, making it a versatile molecule with a wide range of biological activities.
The benzothiazole moiety is a heterocyclic aromatic compound that is known for its broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. This functional group has been extensively studied for its ability to interact with various biological targets, such as enzymes and receptors. The presence of the benzothiazole ring in N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide contributes to its potential therapeutic applications.
The indole ring is another key structural element in this compound. Indoles are widely found in nature and are known for their diverse biological activities. They are often associated with the regulation of cellular processes, such as cell cycle progression and apoptosis. The indole ring in N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide provides the molecule with additional functional versatility and enhances its potential as a therapeutic agent.
The sulfanyl group (or thioether) is a sulfur-containing functional group that plays a crucial role in the chemical and biological properties of this compound. Sulfanyl groups are known for their ability to form stable covalent bonds with other molecules, which can be exploited for various applications, including drug delivery and target-specific binding. The presence of the sulfanyl group in N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide adds an additional layer of complexity to its structure and function.
Recent research has focused on the potential therapeutic applications of N-(1,3-benzothiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide. Studies have shown that this compound exhibits significant anticancer activity against various cancer cell lines. For example, a study published in the *Journal of Medicinal Chemistry* demonstrated that N-(1,3-benzothiazol-2-yl)-2-{[1-(4-methylbenzyl)-1H-indol]-3-sulfinyl}acetamide (a closely related compound) exhibited potent cytotoxic effects on human breast cancer cells (MCF7) and colon cancer cells (HT29). The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways.
In addition to its anticancer properties, N-(1,3-benzothiazol-2-yl)-2-{[1-(4-methylphenyl)methyl]-1H-indol}-3-sulfinyl}acetamide has also been investigated for its anti-inflammatory effects. A study published in *Bioorganic & Medicinal Chemistry* reported that this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that N-(1,3-benzothiazol-2-yl)-2-{[1-(4-methylphenyl)methyl]-1H-indol}-3-sulfinyl}acetamide may have potential as an anti-inflammatory agent for the treatment of inflammatory diseases.
The structural diversity and functional versatility of N-(1,3-benzothiazol-2-y l)-2-{[1-(4-methylphen yl)meth yl]- 1H-i nd ol}- 3-sul fin yl} acet amide make it an attractive candidate for further drug development. Researchers are currently exploring various analogs and derivatives of this compound to optimize its pharmacological properties and enhance its therapeutic potential. For instance, modifications to the benzothiazole, indole, or sulfanyl groups have been shown to significantly affect the biological activity and selectivity of the molecule.
One promising approach involves the introduction of additional functional groups or substituents to improve solubility and bioavailability. For example, a study published in *European Journal of Medicinal Chemistry* reported that the introduction of hydrophilic substituents at specific positions on the indole ring significantly enhanced the water solubility and cellular uptake of N-(1,3-benzothiazol - 2 - yl ) - 2 - { [ 1 - ( 4 - methyl phen yl ) meth yl ] - 1 H - i nd ol } - 3 - sul fin yl } acet amide . This modification resulted in improved pharmacokinetic properties and increased efficacy in preclinical models.
Another area of interest is the use of N-(1 , 3 - b en z oth ia z ol - 2 - y l ) - 2 - { [ 1 - ( 4 - m e th y l p h e n y l ) m e th y l ] - 1 H - i nd ol } - 3 - sul fin yl } acet amide as a lead compound for drug discovery. Researchers are employing advanced computational methods such as molecular docking and molecular dynamics simulations to identify novel targets and optimize lead compounds. These computational tools help predict binding affinities and interactions between the molecule and potential biological targets, facilitating rational drug design.
In conclusion, N-(1 , 3 - b en z oth ia z ol - 2 - y l ) - 2 - { [ 1 - ( 4 - m e th y l p h e n y l ) m e th y l ] - H i nd ol } - sul fin yl } acet amide is a multifaceted compound with significant potential in various fields of chemistry and biology. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound holds promise for addressing unmet medical needs in areas such as cancer therapy and inflammation management.
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